C27H37N3O5S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-{(2S,3R)-2-{[(Cyclopropylmethyl)(methyl)amino]methyl}-5-[(2S)-1-hydroxy-2-propanyl]-3-methyl-6-oxo-3,4,5,6-tetrahydro-2H-1,5-benzoxazocin-10-yl}-4-methylbenzenesulfonamide involves multiple steps, including the formation of intermediate compounds. The preparation methods typically involve the following steps:
Formation of the Benzoxazocin Ring: This step involves the cyclization of appropriate precursors to form the benzoxazocin ring structure.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a reaction with a sulfonyl chloride derivative.
Functional Group Modifications: Various functional groups, such as hydroxyl and amino groups, are introduced or modified through specific reactions to achieve the desired structure.
Industrial production methods may involve optimizing these synthetic routes to improve yield, purity, and cost-effectiveness. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired outcome.
Chemical Reactions Analysis
N-{(2S,3R)-2-{[(Cyclopropylmethyl)(methyl)amino]methyl}-5-[(2S)-1-hydroxy-2-propanyl]-3-methyl-6-oxo-3,4,5,6-tetrahydro-2H-1,5-benzoxazocin-10-yl}-4-methylbenzenesulfonamide: undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{(2S,3R)-2-{[(Cyclopropylmethyl)(methyl)amino]methyl}-5-[(2S)-1-hydroxy-2-propanyl]-3-methyl-6-oxo-3,4,5,6-tetrahydro-2H-1,5-benzoxazocin-10-yl}-4-methylbenzenesulfonamide: has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{(2S,3R)-2-{[(Cyclopropylmethyl)(methyl)amino]methyl}-5-[(2S)-1-hydroxy-2-propanyl]-3-methyl-6-oxo-3,4,5,6-tetrahydro-2H-1,5-benzoxazocin-10-yl}-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
N-{(2S,3R)-2-{[(Cyclopropylmethyl)(methyl)amino]methyl}-5-[(2S)-1-hydroxy-2-propanyl]-3-methyl-6-oxo-3,4,5,6-tetrahydro-2H-1,5-benzoxazocin-10-yl}-4-methylbenzenesulfonamide: can be compared with similar compounds based on its structure and properties. Some similar compounds include:
N-(2-Nitrophenylsulfenyl)-L-tyrosine (dicyclohexylammonium) salt: This compound has a similar sulfonamide group and is used in research for its biological activities.
The uniqueness of N-{(2S,3R)-2-{[(Cyclopropylmethyl)(methyl)amino]methyl}-5-[(2S)-1-hydroxy-2-propanyl]-3-methyl-6-oxo-3,4,5,6-tetrahydro-2H-1,5-benzoxazocin-10-yl}-4-methylbenzenesulfonamide
Properties
Molecular Formula |
C27H37N3O5S |
---|---|
Molecular Weight |
515.7 g/mol |
IUPAC Name |
N-[(2S)-1-[2-(4-methoxyphenyl)ethylamino]-3-methyl-1-oxobutan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C27H37N3O5S/c1-19(2)25(27(32)28-16-13-21-7-9-23(35-4)10-8-21)29-26(31)22-14-17-30(18-15-22)36(33,34)24-11-5-20(3)6-12-24/h5-12,19,22,25H,13-18H2,1-4H3,(H,28,32)(H,29,31)/t25-/m0/s1 |
InChI Key |
ITGLJAFSVJDFKD-VWLOTQADSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N[C@@H](C(C)C)C(=O)NCCC3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(C(C)C)C(=O)NCCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.